molecular formula C18H24N6O B2399932 1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one CAS No. 1020978-51-1

1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one

Cat. No. B2399932
CAS RN: 1020978-51-1
M. Wt: 340.431
InChI Key: VTQKSMMNMKKQPW-UHFFFAOYSA-N
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Description

This compound is a chemical with the molecular formula C18H24N6O. It is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The process involves cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C18H24N6O. More detailed structural information, such as single crystal structures, may be obtained through further experimental studies .

Scientific Research Applications

Future Directions

The future directions for this compound could involve further development and evaluation of its potential pharmacological activities. The molecular interactions of similar derivatised conjugates in docking studies reveal their suitability for further development .

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit the phosphatidylinositol 3-kinase (pi3k) signaling pathway , which plays a crucial role in cell survival and growth.

Mode of Action

It’s known that compounds with similar structures interact with their targets through hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting cellular processes.

Biochemical Pathways

The compound may affect the PI3K signaling pathway , which is involved in various cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking. Aberrant expression of the PI3K signaling pathway is often associated with tumorigenesis, progression and poor prognosis .

Pharmacokinetics

The overall predicted physicochemical values of similar compounds indicate that they possess values that are well-matched with the optimum range values , suggesting potential bioavailability.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting potential antimicrobial effects.

properties

IUPAC Name

1-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-2-3-4-18(25)24-13-11-23(12-14-24)17-6-5-16(21-22-17)20-15-7-9-19-10-8-15/h5-10H,2-4,11-14H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQKSMMNMKKQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one

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